molecular formula C12H18N2O B14419063 4-Amino-N-pentylbenzamide CAS No. 85592-76-3

4-Amino-N-pentylbenzamide

Cat. No.: B14419063
CAS No.: 85592-76-3
M. Wt: 206.28 g/mol
InChI Key: XZGYRURAYYNRPY-UHFFFAOYSA-N
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Description

4-Amino-N-pentylbenzamide is an organic compound with the molecular formula C12H18N2O It is a derivative of benzamide, where the amide group is substituted with an amino group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-pentylbenzamide typically involves the condensation of 4-aminobenzoic acid with pentylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to promote the reaction .

Industrial Production Methods

For industrial production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-pentylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N-pentylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-pentylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-pentylbenzamide is unique due to the presence of both the amino group and the pentyl chain, which confer distinct chemical and physical properties. The amino group enhances its reactivity, while the pentyl chain increases its hydrophobicity, making it suitable for applications in both aqueous and organic environments .

Properties

CAS No.

85592-76-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-amino-N-pentylbenzamide

InChI

InChI=1S/C12H18N2O/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3,(H,14,15)

InChI Key

XZGYRURAYYNRPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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